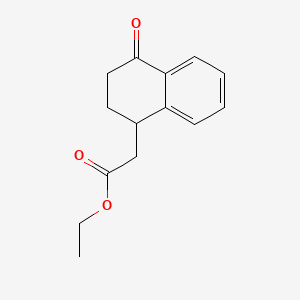
Ethyl 2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate is an organic compound with a complex structure that includes a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate typically involves the reaction of ethyl acetate with a naphthalene derivative under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the naphthalene derivative is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then esterified with ethanol to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetate
- Ethyl 2-(4-Oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
- Ethyl 2-(4-Oxo-1,2,3,4-tetrahydrobenzofuran-1-yl)acetate
Uniqueness
Ethyl 2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate is unique due to its specific naphthalene ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
ethyl 2-(4-oxo-2,3-dihydro-1H-naphthalen-1-yl)acetate |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(16)9-10-7-8-13(15)12-6-4-3-5-11(10)12/h3-6,10H,2,7-9H2,1H3 |
InChI Key |
GOFJIERCRCVQPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCC(=O)C2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















